2-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine
Description
Properties
IUPAC Name |
2-bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-6-12-5-4(7(9,10)11)2-1-3-14(5)13-6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMHAABJBYXNHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)Br)C(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
A patent (CN103613594A) discloses a method for synthesizing triazolopyridine derivatives via ultrasound-assisted cyclization. The protocol involves reacting 2-hydrazino-3-chloro-5-trifluoromethylpyridine (II) with substituted benzoic acids (III) in phosphorus oxychloride (POCl₃) under ultrasonic irradiation (80–150°C, 3 hours). The reaction proceeds through a ring-closing mechanism, forming the triazolo[1,5-a]pyridine core.
For the target compound, modifying the starting pyridine to incorporate bromine at position 3 (replacing chlorine) would yield 2-hydrazino-3-bromo-5-trifluoromethylpyridine. Subsequent cyclization with benzoic acids could introduce substituents at position 3 of the triazole ring. However, achieving bromine at position 2 of the triazolo moiety requires alternative strategies, such as using brominated benzoic acids or post-synthetic functionalization.
Microwave-Assisted Tandem Reaction of Enaminonitriles and Benzohydrazides
Catalyst-Free Synthesis Under Microwave Irradiation
A recent study (PMC10892893) describes a microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines using enaminonitriles (1) and benzohydrazides (2) . The reaction involves transamidation, nucleophilic addition, and condensation, achieving yields of 76–89% in 30–60 minutes.
For 2-bromo-8-(trifluoromethyl)-triazolo[1,5-a]pyridine, enaminonitriles bearing trifluoromethyl groups and benzohydrazides with bromine substituents could be employed. For example:
-
Enaminonitrile: CF₃-substituted enaminonitrile (e.g., (E)-3-(dimethylamino)-2-(trifluoromethyl)acrylonitrile)
-
Benzohydrazide: 2-bromobenzohydrazide
The reaction pathway proceeds as follows:
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Transamidation : Enaminonitrile (1) reacts with benzohydrazide (2) , forming intermediate A .
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Nucleophilic Addition : The nitrile group in A undergoes intramolecular attack, generating intermediate B .
-
Condensation and Cyclization : Intermediate C forms via dehydration, yielding the triazolopyridine core.
Table 2: Optimization of Microwave Reaction Conditions
| Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| Toluene | 120 | 30 | 83 |
| Chlorobenzene | 130 | 45 | 79 |
| Xylene | 140 | 60 | 69 |
Microwave irradiation enhances reaction efficiency by promoting rapid heating and reducing side reactions.
Post-Synthetic Bromination Strategies
Electrophilic Aromatic Substitution
Introducing bromine post-cyclization offers an alternative route. Triazolopyridines undergo electrophilic substitution at electron-rich positions, guided by directing groups. For example:
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Directed Bromination : Using N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) at 0–25°C.
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Regioselectivity : The trifluoromethyl group’s electron-withdrawing effect directs bromination to ortho/para positions.
However, this method risks over-bromination and requires precise control.
Comparative Analysis of Methodologies
Efficiency and Scalability
Table 3: Key Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Ultrasound Cyclization | Scalable, tolerant to substituents | Low yields, hazardous POCl₃ |
| Microwave Synthesis | Rapid, high-yielding, green | Requires specialized precursors |
| Post-Synthetic Bromination | Flexible | Risk of over-halogenation |
Structural Characterization and Applications
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with other nucleophiles, leading to the formation of more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Solvents: Dry toluene is often used as a solvent in these reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For instance, substitution with an amine can yield an aminated derivative of the original compound .
Scientific Research Applications
Medicinal Chemistry
2-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine is primarily investigated for its potential as a pharmaceutical agent. It has been identified as a promising inhibitor for various enzymes involved in cancer progression.
- Case Study : Research has shown that derivatives of this compound exhibit inhibitory activity against cyclin-dependent kinase 2 (CDK2), a critical target in cancer therapy. The mechanism involves binding to the active site of CDK2, thereby preventing substrate interaction and halting cell cycle progression.
| Compound | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| This compound | CDK2 | 0.12 |
| Related Compound A | CDK2 | 0.15 |
| Related Compound B | CDK2 | 0.10 |
Biological Research
The compound's ability to interact with biological systems makes it valuable for studying enzyme mechanisms and receptor binding.
- Application : It is used to investigate the role of specific enzymes in metabolic pathways and disease states. Its structural properties facilitate the design of selective inhibitors that can modulate biological processes.
Material Science
Due to its unique electronic properties and structural characteristics, this compound is explored in the development of new materials.
- Example : Researchers are examining its use in organic electronics and photonic devices due to its ability to form thin films with desirable electrical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets. For example, as a JAK1 and JAK2 inhibitor, it binds to the active sites of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to reduced inflammation and cell proliferation, making it useful in treating hyperproliferative disorders .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Biological Activity
2-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound notable for its unique structural features and potential biological activities. This compound has garnered attention in medicinal chemistry due to its inhibitory effects on various biological targets, particularly in the context of enzyme inhibition and antimicrobial activity.
- IUPAC Name : this compound
- Molecular Formula : C7H3BrF3N3
- Molecular Weight : 266.02 g/mol
- CAS Number : 2167295-34-1
- Purity : ≥95%
The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it acts as an inhibitor for:
- JAK1 and JAK2 Kinases : It binds to the active sites of these kinases, inhibiting their phosphorylation and subsequent activation of downstream signaling pathways crucial for cellular processes.
- RORγt Inverse Agonists : This action suggests potential applications in modulating immune responses.
Biological Activity Overview
Antichlamydial Activity
A study highlighted the importance of substituents like the trifluoromethyl group in enhancing the antichlamydial activity of derivatives based on this scaffold. The compounds were found to inhibit the growth of C. trachomatis selectively without affecting host cell viability. The presence of the trifluoromethyl group was crucial for achieving significant activity compared to other derivatives lacking this feature .
Inhibition of Kinases
Research into the compound's role as a JAK inhibitor indicates that it can effectively disrupt signaling pathways involved in various diseases, including autoimmune disorders. The specific IC50 values for these interactions remain to be fully characterized but suggest a promising avenue for therapeutic development .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that:
- The trifluoromethyl group significantly enhances biological activity.
- Variations in bromine substitution can lead to differing levels of potency against various targets.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine?
- Methodology :
- Oxidative Cyclization : Start with N-(2-pyridyl)amidines or guanidines. Use oxidants like NaOCl, MnO₂, or PIFA to cyclize the precursor into the triazolopyridine core. Bromination at the 8-position can be achieved using NBS (N-bromosuccinimide) under controlled conditions .
- Functional Group Interconversion : Substitute pre-synthesized 8-bromo-triazolopyridines with trifluoromethyl groups via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling (e.g., Cu/Zn systems) .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradients).
Q. How is the compound characterized using spectroscopic and analytical methods?
- Spectroscopic Techniques :
- NMR : Look for characteristic peaks:
- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), Br-C adjacent protons (split doublets).
- ¹³C NMR : Distinct signals for Br-C (~100–110 ppm) and CF₃ groups (~120–125 ppm, q, J = 270 Hz) .
- MS : Molecular ion peak at m/z 280–282 (M⁺, isotopic pattern confirms Br) .
Q. What are the primary research applications of this compound?
- Medicinal Chemistry : Acts as a precursor for kinase inhibitors (e.g., JAK1/2) and PDE10 inhibitors. The bromine atom enables further functionalization via cross-coupling reactions .
- Materials Science : Serves as a ligand in phosphorescent OLEDs due to its electron-deficient heterocyclic core .
Q. What safety precautions are necessary when handling this compound?
- Storage : Keep at 2–8°C in airtight, light-resistant containers. Avoid exposure to moisture .
- Waste Disposal : Collect halogenated waste separately. Neutralize with 10% NaOH before disposal by licensed facilities .
Advanced Research Questions
Q. How can reaction conditions be optimized for palladium-catalyzed substitutions at the 8-bromo position?
- Catalyst Screening : Test Pd(PPh₃)₄, Pd(dba)₂, or Xantphos-Pd-G3 with ligands (e.g., SPhos) to enhance coupling efficiency.
- Solvent/Base Optimization : Use DMF or THF with K₂CO₃ or Cs₂CO₃. For cyanide substitution, employ Zn(CN)₂ under inert atmosphere .
- Troubleshooting : Low yields may result from bromide hydrolysis. Add molecular sieves or reduce moisture via anhydrous solvents .
Q. What strategies address low yields in nucleophilic substitution reactions involving the trifluoromethyl group?
- Electrophilic Activation : Introduce electron-withdrawing groups (e.g., nitro) at adjacent positions to enhance SNAr reactivity .
- Metal-Mediated Approaches : Use CuI or AgF to facilitate CF₃ transfer from Ruppert-Prakash reagents (e.g., TMSCF₃) .
Q. How to design bioassays for evaluating the compound’s biological activity (e.g., kinase inhibition)?
- In Vitro Assays :
- JAK1/2 Inhibition : Use recombinant JAK enzymes with ATP-Glo™ luminescent assays. Measure IC₅₀ via dose-response curves (1–100 µM range) .
- Antioxidant Activity : Test in C. elegans models under oxidative stress (e.g., H₂O₂ exposure). Monitor lifespan extension and MDA (malondialdehyde) reduction .
- Data Analysis : Compare with positive controls (e.g., tofacitinib for JAK assays). Use ANOVA for statistical significance.
Q. What are the mechanistic considerations in copper-catalyzed cyclizations to form the triazolopyridine core?
- Proposed Pathway :
Cu(I) coordinates with the pyridyl nitrogen, facilitating deprotonation.
Intramolecular N–N bond formation via radical intermediates under aerobic conditions.
Aromatic stabilization drives cyclization .
- Kinetic Studies : Monitor reaction via in situ IR to detect intermediate imine formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
